molecular formula C11H10ClNO3 B14070374 Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate

Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate

Cat. No.: B14070374
M. Wt: 239.65 g/mol
InChI Key: RNGNBXUIVSIZAP-UHFFFAOYSA-N
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Description

Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10ClNO3 It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. For its anticancer activity, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • Ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate
  • 2-Benzoxazoleacetic acid, 7-chloro-, ethyl ester

Comparison: Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different antimicrobial or anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

ethyl 2-(7-chloro-1,3-benzoxazol-2-yl)acetate

InChI

InChI=1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3

InChI Key

RNGNBXUIVSIZAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C(=CC=C2)Cl

Origin of Product

United States

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